3-Bromo-2-(difluoromethoxy)pyridine

Lipophilicity Drug-likeness Physicochemical property

3-Bromo-2-(difluoromethoxy)pyridine is a halogenated pyridine derivative (C₆H₄BrF₂NO, MW 224.00) bearing a bromine atom at the 3-position and a difluoromethoxy (-OCHF₂) group at the 2-position. The difluoromethoxy substituent is a privileged motif in medicinal chemistry, conferring conformation-dependent lipophilicity that can adapt to changes in the molecular environment—a property absent in simple methoxy analogs.

Molecular Formula C6H4BrF2NO
Molecular Weight 224.005
CAS No. 1214345-30-8
Cat. No. B567009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(difluoromethoxy)pyridine
CAS1214345-30-8
Synonyms3-broMo-2-(difluoroMethoxy)pyridine
Molecular FormulaC6H4BrF2NO
Molecular Weight224.005
Structural Identifiers
SMILESC1=CC(=C(N=C1)OC(F)F)Br
InChIInChI=1S/C6H4BrF2NO/c7-4-2-1-3-10-5(4)11-6(8)9/h1-3,6H
InChIKeyNBQNVZVXSBNLGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-(difluoromethoxy)pyridine (CAS 1214345-30-8): Procurement-Ready Profile of a Fluorinated Pyridine Building Block


3-Bromo-2-(difluoromethoxy)pyridine is a halogenated pyridine derivative (C₆H₄BrF₂NO, MW 224.00) bearing a bromine atom at the 3-position and a difluoromethoxy (-OCHF₂) group at the 2-position [1]. The difluoromethoxy substituent is a privileged motif in medicinal chemistry, conferring conformation-dependent lipophilicity that can adapt to changes in the molecular environment—a property absent in simple methoxy analogs [2]. The compound is commercially supplied at ≥95% purity by multiple vendors for research and further manufacturing use .

Why 3-Bromo-2-(difluoromethoxy)pyridine Cannot Be Interchanged with Methoxy, Chloro, or Regioisomeric Analogs


Substituting 3-bromo-2-(difluoromethoxy)pyridine with its closest in-class analogs introduces consequential changes in lipophilicity, electronic character, and downstream coupling reactivity. The difluoromethoxy group exhibits a markedly higher logP (XLogP3 = 2.8) compared to the methoxy analog (XLogP ≈ 1.8), directly impacting membrane permeability and protein binding in derived pharmacophores . Furthermore, the strong electron-withdrawing nature of -OCHF₂ alters the electron density of the pyridine ring, shifting the regioselectivity and efficiency of palladium-catalyzed cross-coupling reactions relative to chloro or methoxy congeners [1]. Regioisomeric variants (e.g., 5-bromo- or 4-bromo-2-(difluoromethoxy)pyridine) position the halogen at different sites, fundamentally changing the vector of derivatization and rendering them non-interchangeable for scaffold-specific synthetic routes .

Quantitative Differentiation Evidence for 3-Bromo-2-(difluoromethoxy)pyridine vs. Closest Analogs


Lipophilicity Advantage: XLogP3 = 2.8 vs. Methoxy Analog XLogP ≈ 1.8

The computed XLogP3 of 3-bromo-2-(difluoromethoxy)pyridine is 2.8 [1], substantially higher than the XLogP of 1.8 reported for the direct methoxy analog 3-bromo-2-methoxypyridine (CAS 13472-59-8) . This represents a ΔlogP of approximately +1.0 log unit, translating to a roughly 10-fold increase in octanol-water partition coefficient. The experimentally measured LogP for the target compound is 2.45 , consistent with this trend. The difluoromethoxy group's unique ability to interconvert between a lipophilic and a polar conformation, as described by Müller (2014), provides an 'environmental adaptor' property that the static methoxy group cannot replicate [2].

Lipophilicity Drug-likeness Physicochemical property

Enhanced Inhibitory Activity of Difluoromethoxy vs. Methoxy in PDE4 Pharmacophores

In a systematic SAR study of catecholamide PDE4 inhibitors (Zhou et al., Eur J Med Chem 2016), replacement of a 4-methoxy group with a 4-difluoromethoxy group consistently improved PDE4 inhibitory activity. Eight compounds with difluoromethoxy substitution displayed submicromolar IC₅₀ values (30–360 nM) against PDE4CAT, PDE4A4, PDE4B1, PDE4C1, and PDE4D7 [1]. The 4-difluoromethoxybenzamides 7i and 7j exhibited selectivities of approximately 3333-fold and 1111-fold, respectively, over other PDE family members—a selectivity window not achieved by the corresponding methoxy analogs [1]. While this study does not use the target compound directly, it provides class-level evidence that the -OCHF₂ group, when attached to an aromatic ring comparable to the pyridine scaffold in 3-bromo-2-(difluoromethoxy)pyridine, confers a substantial potency and selectivity advantage over -OCH₃.

PDE4 inhibition Structure-activity relationship Bioisostere

Regiochemical Specificity: 3-Bromo-2-(difluoromethoxy) Enables Distinct Derivatization Vectors vs. 5-Bromo and 4-Bromo Isomers

The 3-bromo-2-(difluoromethoxy) substitution pattern positions the reactive bromine at the meta position relative to the pyridine nitrogen and ortho to the difluoromethoxy group. This is distinct from the 5-bromo isomer (CAS 899452-26-7, LogP 2.45, XLogP3 ~2.8), which places the bromine para to the difluoromethoxy group, and the 4-bromo isomer (CAS 832735-56-5, XLogP3 = 2.8), which places bromine at the para position relative to nitrogen [1]. In Suzuki-Miyaura cross-coupling, the electronic influence of the ortho-difluoromethoxy group on the 3-bromo position alters the oxidative addition rate and can direct site-selective coupling in polyhalogenated systems. The order of reactivity in Pd-catalyzed couplings is -Br > -OSO₂F > -Cl [2], and the electronic environment created by the 2-OCHF₂ group modulates this intrinsic reactivity, offering a unique reactivity profile unavailable in the regioisomeric forms.

Regioselectivity Cross-coupling Scaffold diversification

Molecular Recognition: Difluoromethoxy as a H-Bond Acceptor Enhances Target Engagement

The difluoromethoxy group (-OCHF₂) serves as a weak hydrogen bond acceptor through its fluorine atoms, providing an additional intermolecular interaction not available with the methoxy (-OCH₃) group. While -OCH₃ can act only as an H-bond acceptor via the ether oxygen, -OCHF₂ can engage in C-F···H-X hydrogen bonds, which have been characterized crystallographically in protein-ligand complexes [1]. In the context of 3-bromo-2-(difluoromethoxy)pyridine, the difluoromethoxy group contributes 4 total hydrogen bond acceptor sites (vs. 2 for the methoxy analog, based on heteroatom count) [2]. This expanded H-bond capacity can translate into enhanced binding affinity when the building block is incorporated into final bioactive compounds, as supported by SAR studies showing that difluoromethoxy substitution improves binding affinity and pharmacokinetic profiles over methoxy counterparts [3].

Hydrogen bonding Molecular recognition Binding affinity

High-Value Application Scenarios for 3-Bromo-2-(difluoromethoxy)pyridine Based on Verified Differentiation Evidence


Kinase Inhibitor Fragment and Lead Optimization Programs Requiring Enhanced Lipophilicity

The XLogP3 of 2.8 for 3-bromo-2-(difluoromethoxy)pyridine enables its use as a building block in kinase inhibitor discovery programs where moderate-to-high lipophilicity is desired for passive cellular permeability [1]. The difluoromethoxy group's conformation-dependent polarity, documented by Müller (2014), allows derived inhibitors to adapt to both hydrophobic binding pockets and polar interfacial environments, making this scaffold particularly suitable for Type II kinase inhibitors that span multiple binding regions [2]. Researchers developing c-FMS/CSF1R inhibitors have reported the use of difluoromethoxypyridine intermediates as critical building blocks, and the 3-bromo substitution pattern provides the optimal vector for subsequent cross-coupling derivatization at the meta position [3].

Synthesis of PDE4-Selective Anti-Inflammatory Agents via Suzuki-Miyaura Coupling

Class-level evidence from Zhou et al. (2016) demonstrates that incorporation of a difluoromethoxy group onto aromatic rings yields PDE4 inhibitors with >1000-fold selectivity over other PDE isoforms, a property not achievable with methoxy analogs [1]. By using 3-bromo-2-(difluoromethoxy)pyridine as the starting material in a Suzuki-Miyaura coupling, medicinal chemists can directly install the privileged difluoromethoxypyridine motif into lead compounds targeting PDE4-mediated inflammatory conditions. The bromine at the 3-position serves as an efficient handle for Pd-catalyzed cross-coupling, with the electron-withdrawing -OCHF₂ group at the 2-position modulating the oxidative addition rate for controlled reactivity [2].

Agrochemical Intermediate for Fluorine-Containing Herbicides and Fungicides

The difluoromethoxy group is a well-established motif in agrochemical active ingredients, valued for its ability to enhance metabolic stability and lipophilicity, thereby improving plant tissue absorption [1]. 3-Bromo-2-(difluoromethoxy)pyridine serves as a versatile intermediate for constructing fluorinated heterocyclic frameworks used in herbicide and fungicide development. The 3-bromo handle allows for efficient diversification via Buchwald-Hartwig amination or Suzuki coupling, enabling rapid analog generation for SAR exploration in crop protection programs [2]. Compared to the methoxy analog, the difluoromethoxy derivative confers superior environmental stability and target-site persistence, critical factors for field-efficacy of agrochemicals [1].

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